Cas no 2709-93-5 (4-N-Trifluoroacetamidophenol)

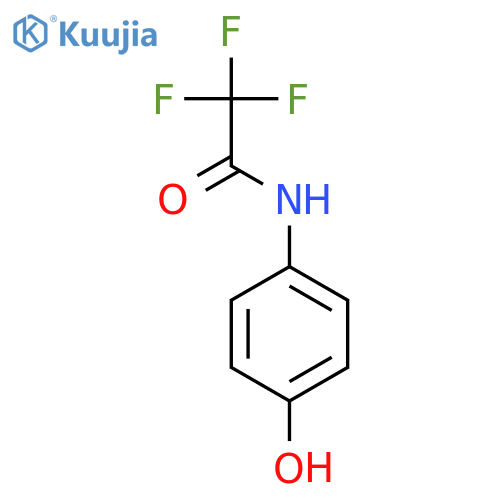

4-N-Trifluoroacetamidophenol structure

商品名:4-N-Trifluoroacetamidophenol

4-N-Trifluoroacetamidophenol 化学的及び物理的性質

名前と識別子

-

- 2,2,2-Trifluoro-N-(4-hydroxyphenyl)acetamide

- 4-N-Trifluoroacetamidophenol

- 4-(Trifluoroacetamido)phenol

- 4-N-Trifluoroacetami

- Acetamide,2,2,2-trifluoro-N-(4-hydroxyphenyl)-

- 2,2,2-trifluoro-N-(4-hydroxyphenyl)-acetamide

- AC1L83ED

- AC1Q78VX

- CTK8C1662

- N-(4-hydroxyphenyl)trifluoroacetamide

- NSC270273

- N-trifluoroacetyl-4-aminophenol

- N-trifluoroacetyl-4-hydroxyaniline

- p-Trifluoroacetylaminophenol

- PubChem16238

- 4-[(Trifluoroacetyl)amino]phenol

- 2, 2, 2-trifluoro-N-(4-hydroxyphenyl)acetamide

- A818914

- SCHEMBL3549311

- NSC-270273

- DTXSID60313441

- 2709-93-5

- FS-1213

- FT-0675486

- F70139

- AKOS013919175

- 2,2,2-Trifluoro-N-(4-hydroxyphenyl)acetamide; 4-(Trifluoroacetamido)phenol; 4-[(Trifluoroacetyl)amino]phenol; NSC 270273;

- DB-067730

-

- MDL: MFCD00270089

- インチ: InChI=1S/C8H6F3NO2/c9-8(10,11)7(14)12-5-1-3-6(13)4-2-5/h1-4,13H,(H,12,14)

- InChIKey: IKQORWCSZJKSFE-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)O)NC(=O)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 205.03508

- どういたいしつりょう: 205.035

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 209

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 49.3A^2

じっけんとくせい

- 密度みつど: 1.493

- ゆうかいてん: 172-173 ºC

- ふってん: 316.3°Cat760mmHg

- フラッシュポイント: 145.1°C

- 屈折率: 1.536

- PSA: 49.33

- LogP: 1.96600

4-N-Trifluoroacetamidophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T785000-10g |

4-N-Trifluoroacetamidophenol |

2709-93-5 | 10g |

$741.00 | 2023-05-17 | ||

| TRC | T785000-500mg |

4-N-Trifluoroacetamidophenol |

2709-93-5 | 500mg |

$ 75.00 | 2023-09-05 | ||

| Chemenu | CM303737-5g |

2,2,2-Trifluoro-N-(4-hydroxyphenyl)acetamide |

2709-93-5 | 95% | 5g |

$428 | 2024-07-28 | |

| Fluorochem | 009435-1g |

4-N-Trifluoroacetamidophenol |

2709-93-5 | 95% | 1g |

£233.00 | 2022-03-01 | |

| A2B Chem LLC | AD54761-2g |

2,2,2-Trifluoro-N-(4-hydroxyphenyl)acetamide |

2709-93-5 | 2g |

$1144.00 | 2024-04-20 | ||

| Crysdot LLC | CD12089620-5g |

2,2,2-Trifluoro-N-(4-hydroxyphenyl)acetamide |

2709-93-5 | 95+% | 5g |

$454 | 2024-07-24 | |

| TRC | T785000-1g |

4-N-Trifluoroacetamidophenol |

2709-93-5 | 1g |

$ 115.00 | 2023-09-05 | ||

| TRC | T785000-5g |

4-N-Trifluoroacetamidophenol |

2709-93-5 | 5g |

$374.00 | 2023-05-17 | ||

| TRC | T785000-2g |

4-N-Trifluoroacetamidophenol |

2709-93-5 | 2g |

$ 161.00 | 2023-09-05 | ||

| Alichem | A019120256-5g |

2,2,2-Trifluoro-N-(4-hydroxyphenyl)acetamide |

2709-93-5 | 95% | 5g |

$476.32 | 2023-09-02 |

2709-93-5 (4-N-Trifluoroacetamidophenol) 関連製品

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2709-93-5)4-N-Trifluoroacetamidophenol

清らかである:99%

はかる:1g

価格 ($):333.0